3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate
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Overview
Description
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate is an organic compound characterized by the presence of both sulfur and fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate typically involves the reaction of a suitable precursor with trifluoroacetic acid. One common method involves the use of trifluoroacetic anhydride as a reagent, which reacts with the precursor under controlled conditions to yield the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trifluoroacetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing trifluoroacetate groups into molecules.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with similar chemical properties but different applications.
Trifluoroacetamides: Compounds that share the trifluoroacetate group but have different functional groups attached.
Uniqueness
3-(Methylsulfanyl)-3-sulfanylidenepropyl trifluoroacetate is unique due to the presence of both sulfur and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
91106-82-0 |
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Molecular Formula |
C6H7F3O2S2 |
Molecular Weight |
232.2 g/mol |
IUPAC Name |
(3-methylsulfanyl-3-sulfanylidenepropyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O2S2/c1-13-4(12)2-3-11-5(10)6(7,8)9/h2-3H2,1H3 |
InChI Key |
QTDZUGAJFHYDLY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)CCOC(=O)C(F)(F)F |
Origin of Product |
United States |
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